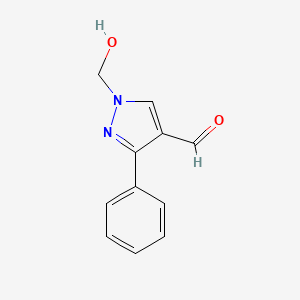

1-(Hydroxymethyl)-3-phenylpyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-(hydroxymethyl)-3-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-7-10-6-13(8-15)12-11(10)9-4-2-1-3-5-9/h1-7,15H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPLJHGZEQCPJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C=O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Hydroxymethyl)-3-phenylpyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-phenylpyrazole with formaldehyde under acidic conditions to introduce the hydroxymethyl group at position 1. The aldehyde group at position 4 can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent or by oxidation of the corresponding alcohol.

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions typically include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound features two reactive functional groups :

-

Aldehyde group (at position 4): Highly reactive in nucleophilic addition, condensation, and oxidation reactions.

-

Hydroxymethyl group (at position 1): Participates in hydrogen bonding, oxidation, and nucleophilic substitution.

These groups enable diverse chemical transformations, making the compound versatile in organic synthesis.

Condensation Reactions

The aldehyde group undergoes cross-aldol condensations or reacts with active methylene compounds (e.g., β-ketoesters) to form conjugated enones. For example:

-

Mechanism : Nucleophilic attack on the aldehyde carbonyl, followed by dehydration to yield α,β-unsaturated systems .

-

Applications : Synthesis of bioactive derivatives such as chalcone analogs .

Table 1: Condensation Reactions

| Reactant | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| β-ketoester | Acid/base catalysis | Enone derivatives | |

| Hydrazines | Acid conditions | Hydrazones |

Oxidation Reactions

The hydroxymethyl group can be oxidized to a carbonyl group :

-

Reagents : Chromium-based oxidants (e.g., CrO₃) or enzymatic methods.

-

Product : 1-Carbonylmethyl-3-phenylpyrazole-4-carbaldehyde .

Formation of the Pyrazole Core

The pyrazole ring is typically synthesized via:

-

Hydrazine reaction with α,β-unsaturated carbonyls (e.g., chalcones).

Reaction Steps :

-

Hydrazine condensation : Hydrazine reacts with chalcone derivatives to form the pyrazole skeleton.

-

Formylation : Treatment with DMF/POCl₃ under Vilsmeier-Haack conditions introduces the aldehyde group .

Role of Hydrogen Bonding

The hydroxymethyl group enhances solubility and directs reactivity via:

-

Intramolecular hydrogen bonding : Stabilizes intermediates in condensation reactions .

-

Intermolecular interactions : Facilitates crystallization and molecular packing .

Regioselectivity in Substitution

In analogs with triflate groups, substitution occurs at the 3-position due to electronic effects of the carbonyl group . For this compound, the aldehyde group similarly directs substitution to the 3-position in cross-coupling reactions .

Analytical Characterization

Key techniques for reaction monitoring and product analysis include:

Scientific Research Applications

Biological Activities

1-(Hydroxymethyl)-3-phenylpyrazole-4-carbaldehyde exhibits a range of biological activities, making it a candidate for further research in medicinal chemistry:

- Anti-inflammatory Activity : Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to 1-(Hydroxymethyl)-3-phenylpyrazole-4-carbaldehyde have shown effectiveness comparable to standard anti-inflammatory drugs like diclofenac sodium .

- Antimicrobial Properties : Pyrazole derivatives have been reported to possess significant antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria. This makes them potential candidates for developing new antimicrobial agents .

- Anticancer Activity : Research indicates that certain pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves targeting specific pathways associated with tumor growth and survival .

Case Study 1: Anti-inflammatory Effects

A study conducted by Selvam et al. synthesized a series of pyrazole derivatives, including 1-(Hydroxymethyl)-3-phenylpyrazole-4-carbaldehyde, which were tested for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. The results indicated that these compounds exhibited significant anti-inflammatory activity, comparable to established drugs like diclofenac sodium .

Case Study 2: Antimicrobial Activity

In another investigation, a group of researchers explored the antimicrobial efficacy of pyrazole derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus. The study found that certain derivatives demonstrated zones of inhibition greater than those observed with standard antibiotics, suggesting their potential as novel antimicrobial agents .

Case Study 3: Anticancer Properties

Recent research focused on the anticancer properties of pyrazole derivatives highlighted their ability to inhibit histone deacetylase (HDAC) enzymes, which play a crucial role in cancer progression. Compounds derived from 1-(Hydroxymethyl)-3-phenylpyrazole-4-carbaldehyde showed promising results in preclinical models, indicating potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)-3-phenylpyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxymethyl and aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The phenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at positions 1 and 3 of the pyrazole ring critically influence solubility, stability, and electronic properties. Key analogs and their characteristics are summarized below:

- Electron-Withdrawing Groups (EWGs): The nitro group in 4e (position 1) enhances electrophilicity at the aldehyde, increasing reactivity in condensation reactions .

- Hydroxyl Groups: The 4-hydroxyphenyl substituent (position 3) in 4e contributes to hydrogen bonding, improving antioxidant activity via radical scavenging .

- Hydroxymethyl vs.

Key Research Findings and Trends

Position 1 Substituents: Benzoyl or aryl groups enhance bioactivity but may reduce solubility. Hydroxymethyl groups (hypothetically) could balance polarity and activity .

Position 3 Substituents: Aromatic rings (phenyl, thienyl) improve planarity for target binding, while hydroxyl groups directly contribute to antioxidant mechanisms .

Aldehyde Reactivity: The formyl group enables versatile derivatization (e.g., hydrazones, oximes), as seen in anti-HIV isoxazolidine derivatives () .

Limitations and Contradictions

Biological Activity

1-(Hydroxymethyl)-3-phenylpyrazole-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological activities supported by recent research findings.

1-(Hydroxymethyl)-3-phenylpyrazole-4-carbaldehyde has the molecular formula and a molecular weight of 174.20 g/mol. The compound is synthesized through various methods, including the Vilsmeier-Haack reaction, which allows for the introduction of the aldehyde functional group onto the pyrazole ring. The general synthetic pathway involves reacting phenylhydrazine with appropriate carbonyl compounds followed by formylation.

The biological activity of 1-(Hydroxymethyl)-3-phenylpyrazole-4-carbaldehyde can be attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : This compound exhibits significant antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. It acts by inhibiting bacterial cell wall synthesis and disrupting cellular metabolism.

- Anti-inflammatory Effects : Research indicates that it may inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation and pain associated with inflammatory diseases.

- Anticancer Properties : The compound has shown promise in inhibiting the proliferation of cancer cells. Mechanistic studies suggest that it induces apoptosis in cancer cell lines such as HCT116 and MCF-7, likely through the modulation of cell cycle regulatory proteins.

Biological Activities

The biological activities of 1-(Hydroxymethyl)-3-phenylpyrazole-4-carbaldehyde can be summarized as follows:

| Activity Type | Biological Impact | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli, S. aureus | |

| Anti-inflammatory | COX inhibition | |

| Anticancer | Induces apoptosis in cancer cells |

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of 1-(Hydroxymethyl)-3-phenylpyrazole-4-carbaldehyde against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

- Anti-inflammatory Research : In vitro assays demonstrated that this compound reduced prostaglandin E2 (PGE2) levels in activated macrophages, indicating its role as a COX inhibitor. This finding supports its use in treating inflammatory conditions.

- Anticancer Evaluation : In a recent investigation, the compound was tested on various cancer cell lines, showing significant cytotoxic effects with IC50 values ranging from 1.1 µM to 3.3 µM across different cell types. The study concluded that it could serve as a lead compound for developing new anticancer drugs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(hydroxymethyl)-3-phenylpyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde can react with phenol derivatives under basic conditions (e.g., K₂CO₃) to introduce hydroxymethyl or aryloxy groups at the 5-position . Optimizing solvent polarity (e.g., DMF vs. ethanol) and temperature (reflux vs. room temperature) significantly impacts yield. Characterization via X-ray crystallography confirms regioselectivity and structural integrity .

Q. Which analytical techniques are most reliable for characterizing pyrazole-4-carbaldehyde derivatives?

- Methodological Answer : A combination of techniques is recommended:

- X-ray crystallography for unambiguous structural determination .

- ¹H/¹³C NMR to confirm substituent positions and monitor reaction progress (e.g., aldehyde proton at δ ~9.8 ppm).

- FT-IR to detect carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and hydroxyl groups .

- Mass spectrometry (HRMS) for molecular weight validation.

Q. How do substituents on the pyrazole ring affect reactivity in subsequent derivatization?

- Methodological Answer : Electron-withdrawing groups (e.g., Cl, CF₃) at the 5-position enhance electrophilicity of the aldehyde, facilitating nucleophilic additions (e.g., hydrazine to form hydrazones) . Conversely, bulky aryl groups at the 1-position may sterically hinder reactions at the 4-carbaldehyde site, requiring tailored catalysts (e.g., phase-transfer agents) .

Advanced Research Questions

Q. What mechanistic insights exist for the nucleophilic substitution reactions of pyrazole-4-carbaldehydes?

- Methodological Answer : Kinetic studies and computational modeling (DFT) reveal that nucleophilic substitution at the 5-position proceeds via an SNAr (nucleophilic aromatic substitution) mechanism. The rate-determining step involves attack by the nucleophile (e.g., phenol) on the electron-deficient pyrazole ring, stabilized by resonance with the aldehyde group . Isotopic labeling (e.g., ¹⁸O in K₂CO₃) can track oxygen transfer pathways .

Q. How can computational methods accelerate the design of novel pyrazole-4-carbaldehyde derivatives?

- Methodological Answer : Quantum chemical calculations (e.g., reaction path searches using density functional theory) predict regioselectivity and transition states for new reactions. For example, ICReDD’s integrated computational-experimental workflows optimize reaction conditions by screening solvent effects, catalysts, and substituent electronic profiles . Machine learning models trained on existing pyrazole reaction datasets further refine predictions .

Q. What statistical experimental design (DoE) approaches optimize multi-step syntheses of pyrazole derivatives?

- Methodological Answer : Factorial designs (e.g., 2³ full factorial) identify critical variables (e.g., temperature, catalyst loading, stoichiometry). For instance, response surface methodology (RSM) can maximize yield in the synthesis of 3-phenylpyrazole-4-carbaldehyde derivatives by balancing competing factors like reaction time and base strength . Taguchi methods minimize variability in scaled-up protocols .

Q. How do pyrazole-4-carbaldehydes interact with biological targets, and what structural modifications enhance activity?

- Methodological Answer : Molecular docking and SAR studies indicate that the aldehyde group forms hydrogen bonds with enzymatic active sites (e.g., kinases or bacterial enzymes). Introducing hydroxymethyl groups improves solubility and bioavailability, while fluorinated aryl groups enhance membrane permeability . In vitro assays (e.g., MIC for antimicrobial activity) validate these hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.